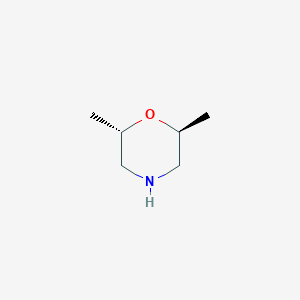

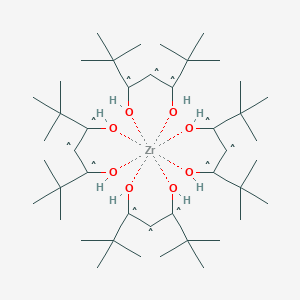

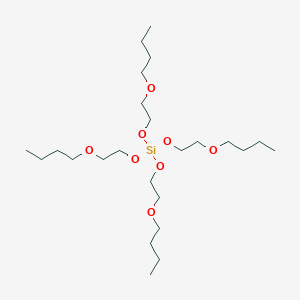

![molecular formula C15H15NO5S B103937 [(3,5-Dimethyl-4-oxocyclohexa-2,5-dien-1-ylidene)amino] 4-methoxybenzenesulfonate CAS No. 321695-57-2](/img/structure/B103937.png)

[(3,5-Dimethyl-4-oxocyclohexa-2,5-dien-1-ylidene)amino] 4-methoxybenzenesulfonate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of related compounds involves several steps of chemical reactions. For instance, in the first paper, a novel addition reaction is described where o-aminobenzenethiol is added to 5-methoxycarbonylmethylidene-2-thioxo (or oxo)-4-thiazolidones to obtain a series of compounds . This suggests that the synthesis of complex molecules like the one may involve multi-step reactions, including addition reactions with thiols and possibly cyclization steps.

Molecular Structure Analysis

The molecular structure of related compounds, such as the 5-oxo-4,5-dihydro-1,2,4-triazol-1-yl-acetic acid ethyl ester, involves heterocyclic rings and functional groups that are likely to influence the chemical behavior of these molecules . The presence of methoxy and sulfonate groups in the compound of interest suggests potential sites for reactivity and interactions with other molecules.

Chemical Reactions Analysis

The papers describe various chemical reactions, including condensation, cyclization, and oxidation. For example, the treatment of certain intermediates with hydrazine hydrate leads to the formation of hydrazides . Oxidation reactions are also mentioned, leading to dehydro-compounds . These reactions are indicative of the types of chemical transformations that similar compounds might undergo.

Physical and Chemical Properties Analysis

While the physical and chemical properties of the specific compound are not detailed in the papers, the described compounds' reactivity with thiols and the formation of adducts suggest that the compound may have nucleophilic characteristics . The anticancer evaluation of some derivatives indicates potential biological activity, which could be related to the physical and chemical properties of these molecules .

科学的研究の応用

-

Crystallography and Material Science

- This compound has been studied for its crystal structure . The crystal structure can provide insights into the compound’s physical properties and potential applications.

- The compound was synthesized by reacting 2,6-di-tert-butylphenol with methyl 4-formylbenzoate in the presence of piperidine . The reaction was carried out at 418.15 K for 14 hours .

- The crystal structure was determined using X-ray diffraction . The compound crystallizes in the monoclinic space group P21/n with unit cell parameters a = 7.3985 (2) Å, b = 16.6978 (5) Å, c = 16.5137 (5) Å, β = 96.699 (3)° .

- The asymmetric unit of the title structure consists of a methyl 4-((3,5-di-tert-butyl-4-oxocyclohexa-2,5-dien-1-ylidene)methyl) benzoate molecule .

-

Organic Chemistry

- Dialkyl [(3,5-di-tert-butyl-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]phosphonates, which are similar to your compound, have been studied for their reactions with phenol and benzenediols .

- These reactions were carried out in the presence of trifluoromethanesulfonic acid .

- The products of these reactions were compounds of electrophilic substitution in the benzene ring, the corresponding diarylmethylphosphonates, or [phenylenebis(arylmethylene)]-diphosphonates .

-

Pharmaceutical Research

- Compounds similar to the one you mentioned have been synthesized and tested for their cytotoxicity and antioxidant activity .

- The condensation of 3-formylchromones and 6-amino-5-((3,5-di-tert-butyl-4-oxocyclohexa-2,5-dien-1-ylidene)amino)-1,3-dimethyl-pyrimidine-2,4 (1H,3H)-dione allowed the synthesis of chromone based hybrids containing additional pharmacophores – xanthine and sterically hindered phenol fragments .

- These compounds exhibited antioxidant activities comparable to the reference drug Trolox . They also showed selective antitumor cytotoxicity in vitro, indicating promising prospects of these compounds as chemotherapy agents .

-

Organic Synthesis

- Dialkyl [(3,5-di-tert-butyl-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]phosphonates, which are similar to your compound, have been studied for their reactions with butyl, benzyl and propargyl alcohols .

- These reactions were carried out in the presence of catalytic amounts of trifluoromethanesulfonic acid .

- The products of these reactions were nucleophilic 1,6-addition products .

-

Chemical Synthesis

- Dialkyl [(3,5-di-tert-butyl-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]phosphonates, which are similar to your compound, have been studied for their reactions with alcohols .

- These reactions were carried out in the presence of catalytic amounts of trifluoromethanesulfonic acid .

- The products of these reactions were nucleophilic 1,6-addition products . This could be useful in the synthesis of other complex organic compounds.

-

Material Science

- The crystal structure of a similar compound, methyl 4-((3,5-di-tert-butyl-4-oxocyclohexa-2,5-dien-1-ylidene)methyl) benzoate, has been studied .

- The compound was synthesized by reacting 2,6-di-tert-butylphenol with methyl 4-formylbenzoate in the presence of piperidine .

- The crystal structure was determined using X-ray diffraction . Understanding the crystal structure of a compound can provide insights into its physical properties and potential applications in material science.

特性

IUPAC Name |

[(3,5-dimethyl-4-oxocyclohexa-2,5-dien-1-ylidene)amino] 4-methoxybenzenesulfonate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15NO5S/c1-10-8-12(9-11(2)15(10)17)16-21-22(18,19)14-6-4-13(20-3)5-7-14/h4-9H,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VEWFTYOFWIXCIO-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NOS(=O)(=O)C2=CC=C(C=C2)OC)C=C(C1=O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15NO5S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

321.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

[(3,5-Dimethyl-4-oxocyclohexa-2,5-dien-1-ylidene)amino] 4-methoxybenzenesulfonate | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

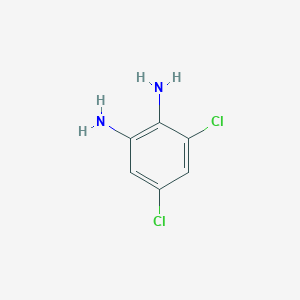

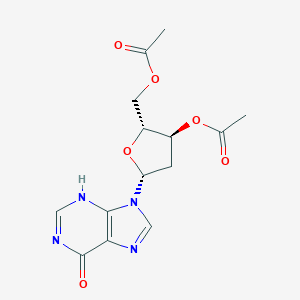

![3-Azabicyclo[3.3.0]octane hydrochloride](/img/structure/B103870.png)

![2-(Piperidin-4-YL)-1H-benzo[D]imidazole](/img/structure/B103876.png)